molecular formula C18H18N2O3 B1673918 5-Ethyl-6-methyl-3-(2-phthalimidoethyl)pyridin-2(1H)-one CAS No. 135525-66-5

5-Ethyl-6-methyl-3-(2-phthalimidoethyl)pyridin-2(1H)-one

Cat. No. B1673918
M. Wt: 310.3 g/mol
InChI Key: OIZHACWNMXZCRJ-UHFFFAOYSA-N
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Patent
US05308854

Procedure details

A partial suspension of 3-(2-phthalimidoethenyl)-5-ethyl-6-methylpyridin-2(1H)-one (145 mg, 0.47 mmol) in methanol (20 mL) and tetrahydrofuran (20 mL) containing 5% palladium/carbon (117 mg) was hydrogenated at atmospheric pressure for 10-20 hours. The catalyst was filtered off and the solvents evaporated to give product. This material was recrystallized from methanol to yield 110 mg (75%), m.p. 232°-233° C.
Name
3-(2-phthalimidoethenyl)-5-ethyl-6-methylpyridin-2(1H)-one
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
117 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:23])[N:5]([CH:6]=[CH:7][C:8]2[C:9](=[O:17])[NH:10][C:11]([CH3:16])=[C:12]([CH2:14][CH3:15])[CH:13]=2)[C:4](=[O:18])[C:3]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:2]12>CO.O1CCCC1.[Pd]>[C:4]1(=[O:18])[N:5]([CH2:6][CH2:7][C:8]2[C:9](=[O:17])[NH:10][C:11]([CH3:16])=[C:12]([CH2:14][CH3:15])[CH:13]=2)[C:1](=[O:23])[C:2]2=[CH:22][CH:21]=[CH:20][CH:19]=[C:3]12

Inputs

Step One
Name
3-(2-phthalimidoethenyl)-5-ethyl-6-methylpyridin-2(1H)-one
Quantity
145 mg
Type
reactant
Smiles
C1(C=2C(C(N1C=CC=1C(NC(=C(C1)CC)C)=O)=O)=CC=CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
117 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents evaporated
CUSTOM
Type
CUSTOM
Details
to give product
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to yield 110 mg (75%), m.p. 232°-233° C.

Outcomes

Product
Details
Reaction Time
15 (± 5) h
Name
Type
Smiles
C1(C=2C(C(N1CCC=1C(NC(=C(C1)CC)C)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.